
GS967
Descripción general
Descripción
GS967, también conocido como GS-458967, es un potente e inhibidor selectivo de la corriente tardía de sodio cardíaco (late INa). Ha sido ampliamente estudiado por sus propiedades antiarrítmicas, particularmente en el contexto de arritmias cardíacas. El compuesto es conocido por su capacidad para mitigar y revertir las consecuencias proarrítmicas inducidas por varios agentes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de GS967 implica múltiples pasos, comenzando con la preparación de intermediarios clave. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. generalmente implica el uso de técnicas avanzadas de síntesis orgánica, incluida la formación de anillos triazolo y piridina .
Métodos de producción industrial: La producción industrial de this compound se lleva a cabo en condiciones estrictas para garantizar una alta pureza y rendimiento. El proceso implica la síntesis a gran escala utilizando condiciones de reacción optimizadas y técnicas de purificación. El compuesto se formula luego en varias formas, incluidas las formas sólida y de solución, para investigación y posibles aplicaciones terapéuticas .
Análisis De Reacciones Químicas
Tipos de reacciones: GS967 principalmente experimenta reacciones relacionadas con su interacción con los canales de sodio. Exhibe bloqueo dependiente del uso (UDB) de la corriente de sodio, que es una característica clave de su acción antiarrítmica .
Reactivos y condiciones comunes: El compuesto se estudia típicamente en presencia de potenciadores o inhibidores del canal de sodio para evaluar su eficacia. Los reactivos comunes incluyen ATX-II, un potenciador de la corriente tardía de sodio, y E-4031, un inhibidor de IKr .
Principales productos formados: El producto principal de la interacción de this compound con los canales de sodio es la inhibición de la corriente tardía de sodio, que ayuda a estabilizar los potenciales de acción cardíacos y reduce las arritmias .
Aplicaciones Científicas De Investigación
Epilepsy Treatment
GS967 has been extensively studied for its antiepileptic properties. Research indicates that it effectively reduces seizure activity in mouse models with mutations associated with epilepsy.
-
Case Study: SCN8A Encephalopathy
- In a study involving the Scn8a-N1768D/+ mouse model, this compound demonstrated significant efficacy in reducing seizure frequency and severity. Chronic treatment resulted in:
- Mechanistic Insights
Data Table: Efficacy of this compound in Epileptic Models
Parameter | Untreated Mice | This compound Treated Mice |
---|---|---|
Seizure Frequency (episodes/day) | High | Significantly Reduced |
Survival Rate (6 months) | 20% | 100% |
Behavioral Toxicity | Present | Absent |
Antiarrhythmic Properties
This compound has also been investigated for its potential as an antiarrhythmic agent. It selectively blocks late sodium currents (I_NaL), which are associated with various cardiac arrhythmias.
-
Case Study: Ventricular Arrhythmias
- In models of long QT syndrome, this compound effectively suppressed polymorphic ventricular tachycardia by counterbalancing reduced repolarization reserve:
- Mechanistic Insights
Data Table: Effects of this compound on Cardiac Function
Parameter | Control Group | This compound Treated Group |
---|---|---|
Frequency of EADs | High | Significantly Reduced |
Incidence of PVT | Present | Absent |
Action Potential Duration | Prolonged | Normalized |
Mecanismo De Acción
GS967 ejerce sus efectos inhibiendo selectivamente la corriente tardía de sodio en los miocitos cardíacos. Esta inhibición se logra a través de un mecanismo de bloqueo dependiente del uso, donde el compuesto se une preferentemente y estabiliza el estado inactivo de los canales de sodio. Esta acción reduce la corriente persistente de sodio y ayuda a normalizar los potenciales de acción cardíacos .
Comparación Con Compuestos Similares
GS967 a menudo se compara con otros inhibidores del canal de sodio, como:
Lidocaína: Un conocido bloqueador del canal de sodio utilizado como anestésico local y agente antiarrítmico.
Eleclazina (GS-6615): Similar a this compound, la eleclazina también inhibe la corriente tardía de sodio, pero this compound ha demostrado efectos más potentes en varios modelos.
Actividad Biológica
GS967, also known as GS-458967, is a novel sodium channel modulator that has garnered significant attention for its biological activity, particularly in the context of epilepsy and cardiac arrhythmias. This article synthesizes findings from various studies to elucidate the compound's mechanism of action, efficacy in animal models, and potential therapeutic applications.
This compound primarily targets the persistent sodium current (INaP) while having minimal effects on the peak sodium current (INa). This selective inhibition is crucial because persistent sodium currents are implicated in various pathophysiological conditions, including epilepsy and cardiac arrhythmias. The compound exhibits a strong use-dependent block, meaning that its inhibitory effects increase with higher frequencies of neuronal firing, which is particularly beneficial in conditions characterized by excessive neuronal excitability.
Efficacy in Epilepsy Models
Multiple studies have demonstrated the antiepileptic effects of this compound in various mouse models:
- Dravet Syndrome Model : In Scn1a +/− mice, which model Dravet syndrome, this compound treatment significantly reduced seizure frequency and improved survival rates. In a controlled study, this compound-treated mice experienced no seizures over a 48-hour observation period compared to 52 seizures in untreated controls (p < 0.006) . The average plasma concentration achieved was approximately 1.0 μM, indicating effective brain penetration.
- SCN8A Encephalopathy Model : this compound was also tested in Scn8a-N1768D/+ mice, where it provided dose-dependent protection against seizures induced by maximal electroshock (MES). Chronic treatment resulted in a significant reduction in seizure burden and complete protection from seizure-associated lethality without overt behavioral toxicity .
Table: Summary of Efficacy in Animal Models
Cardiac Applications
In addition to its antiepileptic properties, this compound has shown promise as an antiarrhythmic agent:
- Cardiac Sodium Channel Modulation : this compound effectively inhibits late sodium currents (INaL) in cardiac myocytes, which are associated with various arrhythmias. Studies have indicated that this compound does not affect the peak INa but significantly slows recovery from fast inactivation and alters voltage-dependence of INa inactivation .
- Polymorphic Ventricular Tachycardia : In transgenic rabbit models of long QT syndrome type 2 (LQT2), this compound suppressed early afterdepolarizations (EADs), demonstrating its potential to mitigate arrhythmogenic risks associated with prolonged cardiac repolarization .
Case Studies and Experimental Data
- Study on Persistent Sodium Current :
- Electrophysiological Effects :
Propiedades
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6N3O/c15-13(16,17)12-22-21-11-6-3-9(7-23(11)12)8-1-4-10(5-2-8)24-14(18,19)20/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVBKJITJDHASC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=NN=C3C(F)(F)F)C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Q1: How does GS967 interact with cardiac ion channels, and what are the downstream effects of this interaction?
A: this compound primarily targets the human cardiac voltage-gated sodium channel, which plays a crucial role in the generation and propagation of electrical signals within the heart [, ]. Specifically, this compound exhibits a dual mechanism of action:
Q2: How does the efficacy of this compound compare to other known sodium channel blockers in preclinical models?
A: Preclinical studies using rabbit models have shown that this compound demonstrates superior efficacy in suppressing arrhythmias compared to existing sodium channel blockers like flecainide and ranolazine []. Specifically, this compound exhibited higher potency in reducing both experimentally-induced and ischemia-induced arrhythmias, highlighting its potential as a promising antiarrhythmic agent []. This superior efficacy is likely linked to its dual mechanism of action, targeting both late and peak sodium currents with distinct mechanisms [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.